1-Boc-4-(bromo-carboxy-methyl)-piperidine
Description
Properties
IUPAC Name |
2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVNAXTNZBACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635350 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881016-89-3 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis of 1-Boc-4-(bromo-carboxy-methyl)-piperidine
Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. libretexts.org For this compound, this analysis focuses on key bond disconnections within the functionalized side chain and the piperidine (B6355638) ring itself.
Disconnection Strategies for the C(Br)(COOH) Moiety
The primary functional group of interest is the α-bromo-α-carboxy-methyl substituent at the C4 position of the piperidine ring. Several logical disconnections can be proposed for this moiety.
Cα-Br and Cα-COOH Disconnections: The most straightforward strategy involves disconnecting the carbon-bromine and carbon-carboxyl bonds. This suggests a two-step functionalization of a precursor, 1-Boc-piperidine-4-acetic acid. This precursor could first undergo α-bromination followed by carboxylation, or vice-versa. However, the most common and logical synthetic route would be the direct α-bromination of a suitable piperidine-4-acetic acid derivative.
C4-Cα Bond Disconnection: A more fundamental disconnection breaks the bond between the piperidine ring (at C4) and the substituted methyl group. This approach leads to two synthons: a piperidine-based nucleophile (or electrophile) at C4 and an electrophilic (or nucleophilic) bromo-acetic acid equivalent. For instance, a 4-halopiperidine derivative could react with a reagent like the zinc enolate of a bromoacetate (B1195939) ester (a Reformatsky-type reaction).
Approaches for Introducing the Piperidine Core
The piperidine ring is a common structural motif in pharmaceuticals and can be synthesized through various established methods. digitellinc.com
Hydrogenation of Pyridine (B92270) Derivatives: A prevalent method for synthesizing substituted piperidines is the reduction of a corresponding pyridine ring. dtic.mil For the target molecule, this would involve synthesizing a 4-substituted pyridine, such as pyridine-4-acetic acid, followed by catalytic hydrogenation to form the saturated piperidine ring. The nitrogen would then be protected with a Boc group.
Cyclization of Acyclic Precursors: Another powerful strategy involves the construction of the piperidine ring from an acyclic starting material. digitellinc.combeilstein-journals.org This can be achieved through various intramolecular reactions, such as the Dieckmann condensation of a suitably substituted amino-diester or the ring-closing metathesis of a diene-containing amine. dtic.milresearchgate.net For example, a primary amine could undergo a double Michael addition to two equivalents of an acrylate, followed by cyclization, hydrolysis, and decarboxylation to yield a 4-substituted piperidone, which can be further functionalized. dtic.mil
Direct and Convergent Synthetic Routes
Electrophilic Bromination at the Alpha-Carbon of Piperidine-4-acetic Acid Derivatives
A direct and highly effective method for synthesizing the target compound is the α-bromination of a piperidine-4-acetic acid derivative. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids. masterorganicchemistry.comchemistrysteps.comlibretexts.orgbyjus.comwikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.orglibretexts.org
The reaction proceeds by first converting the carboxylic acid into an acyl bromide using a reagent like phosphorus tribromide (PBr₃). libretexts.orgorganic-chemistry.org The resulting acyl bromide can then readily tautomerize to its enol form, which is nucleophilic enough to react with elemental bromine (Br₂) at the α-carbon. wikipedia.orgmasterorganicchemistry.com A final hydrolysis step then converts the α-bromo acyl bromide back to the desired α-bromo carboxylic acid. byjus.com
The precursor, 1-Boc-piperidine-4-acetic acid, can be prepared from commercially available 4-piperidinecarboxylic acid through N-Boc protection followed by homologation of the carboxylic acid (e.g., via an Arndt-Eistert synthesis or conversion to the acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement).
Table 1: Illustrative Conditions for Hell-Volhard-Zelinsky Bromination
| Starting Material | Reagents | Solvent | Temperature | Product | Reference(s) |
|---|
Alternatively, if the corresponding ester, methyl 1-Boc-piperidine-4-acetate, is used as the precursor, α-bromination can be achieved by generating the enolate with a suitable base (e.g., lithium diisopropylamide, LDA) followed by quenching with an electrophilic bromine source like N-bromosuccinimide (NBS) or Br₂. masterorganicchemistry.comnih.govnih.gov
Palladium-Catalyzed Cross-Coupling Strategies for Piperidine Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govacs.orgorganic-chemistry.org A plausible strategy for synthesizing the target molecule's precursor involves the α-arylation (or in this case, α-alkylation) of a carbonyl compound.
One could envision a coupling between a 4-halopiperidine derivative and the enolate of an acetic acid derivative. For instance, the palladium-catalyzed α-arylation of esters has been well-documented, using bulky, electron-rich phosphine (B1218219) ligands to facilitate the coupling of ester enolates with aryl halides. organic-chemistry.orgacs.org While this is typically used for aryl groups, similar principles could be adapted.
A more direct approach could involve the reaction of a zinc enolate of an α-bromo ester with a 4-halopiperidine derivative, catalyzed by a palladium complex. nih.govacs.org This avoids strongly basic conditions and shows high functional group tolerance.
Table 2: Representative Palladium-Catalyzed α-Arylation of Esters
| Ester Substrate | Aryl Halide | Catalyst System | Base | Yield | Reference(s) |
|---|---|---|---|---|---|
| tert-Butyl acetate | 4-Bromotoluene | Pd(OAc)₂, P(t-Bu)₃ | LiNCy₂ | 98% | organic-chemistry.org |
| tert-Butyl propionate | 4-Chlorotoluene | Pd₂(dba)₃, Biphenyl-phosphine ligand | LiHMDS | 82% | acs.org |
| α-Bromo ester (as Zn enolate) | Aryl bromide | {P(t-Bu)₃]PdBr}₂ | - | High | nih.gov, acs.org |
Multi-Component Reactions for One-Pot Synthesis
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules like functionalized piperidines in a single step from simple precursors. nih.gov While a direct MCR to the final target molecule is unlikely, an MCR could be employed to rapidly assemble a key intermediate, such as a 4,4-disubstituted piperidine. nih.govnih.gov
For example, an Ugi four-component reaction could be used to synthesize a highly functionalized piperidine scaffold. This reaction typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov By using N-Boc-4-piperidone as the ketone component, a diverse range of substituents can be introduced at the 4-position. If a component containing a bromo-ester functionality were used as the carboxylic acid, a structure related to the target could be assembled, which might then be modified to yield the final product.
Stereoselective Synthesis of this compound
The primary challenge in synthesizing an enantiomerically pure form of this compound lies in controlling the configuration of the single stereocenter on the side chain. The synthetic approach can be designed to introduce this chirality in one of two key stages: either during the formation of the carbon-carbon bond that attaches the side chain to the piperidine ring or during the subsequent α-bromination of a carboxylic acid precursor.
Asymmetric catalysis offers a powerful and atom-economical method for establishing stereocenters. In the context of the target molecule, a catalyst with a chiral ligand can be used to create the precursor, 1-Boc-piperidine-4-acetic acid, in an enantioselective manner.
One prominent strategy involves the direct C-H functionalization of the N-Boc-piperidine ring. Research has shown that rhodium catalysts can mediate C-H insertion reactions with high levels of regio- and stereocontrol. nih.gov By employing a chiral dirhodium catalyst, it is possible to react N-Boc-piperidine with a diazoacetate, such as ethyl diazoacetate. The catalyst's chiral environment would favor the formation of one enantiomer of the resulting C4-functionalized piperidine ester, which can then be hydrolyzed and brominated to yield the final product. The site selectivity (C4 vs. other positions) can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov
Another catalytic approach begins with N-Boc-4-piperidone. The ketone can be converted to an alkenyl nonaflate, which then undergoes a palladium-catalyzed enantioselective borylative migration. This reaction produces a chiral allylic boronate that serves as a versatile intermediate for further C-C bond formation with high stere fidelity. chemicalbook.com
| Catalyst System | Transformation | Substrate Example | Typical Enantioselectivity (ee) | Reference |
| Rh₂(R-TPPTTL)₄ | C2 C-H Functionalization | N-Bs-piperidine | 52–73% ee | nih.gov |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 C-H Functionalization | N-α-oxoarylacetyl-piperidine | - | nih.gov |
| Pd(OAc)₂ / Chiral Ligand | Borylative Migration | N-Boc-4-piperidone derivative | up to 92% ee | chemicalbook.com |
This table presents data for related systems to illustrate the potential of asymmetric catalysis for the target synthesis.
When direct catalytic introduction of chirality is challenging, a chiral auxiliary can be employed. A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction, after which it is removed. wikipedia.org
For the synthesis of this compound, a plausible strategy begins with the achiral precursor, 1-Boc-piperidine-4-acetic acid. This acid can be coupled with a chiral auxiliary, such as an Evans oxazolidinone or Myers' pseudoephedrine, to form a chiral amide. wikipedia.org The α-proton of this new amide can be selectively removed by a strong, non-nucleophilic base (e.g., lithium diisopropylamide) to form a rigid chiral enolate.
The steric hindrance imposed by the auxiliary blocks one face of the enolate, forcing an electrophile to approach from the opposite, less-hindered face. Subsequent reaction of this chiral enolate with a brominating agent, like N-Bromosuccinimide (NBS), results in a highly diastereoselective α-bromination. The final step involves the cleavage of the auxiliary group (e.g., via hydrolysis) to release the enantiomerically enriched α-bromo carboxylic acid product.
| Chiral Auxiliary | Typical Reaction | Diastereomeric Ratio (d.r.) | Reference |
| Evans Oxazolidinones | Aldol Reactions, Alkylations | >99:1 | wikipedia.org |
| Pseudoephedrine Amides | Alkylations | >95:5 | wikipedia.org |
| Camphorsultam | Alkylations, Michael Additions | >98:2 | wikipedia.org |
This table provides examples of common chiral auxiliaries and their effectiveness in controlling stereochemistry.
Diastereoselective synthesis relies on a pre-existing stereocenter within the molecule to influence the creation of a new one. This can be achieved by starting with an enantiopure piperidine precursor or by using multicomponent reactions that set multiple stereocenters in a predictable manner.
For instance, a synthesis could commence from a chiral pool starting material, such as a derivative of an amino acid, to construct an enantiopure piperidine ring with a functional handle already in place. Subsequent elaboration of a side chain at the C4 position would proceed under the stereodirecting influence of the ring's inherent chirality.
Alternatively, multicomponent reactions offer an efficient route. A one-pot reaction catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) between a primary amine, a β-dicarbonyl compound, and an α,β-unsaturated aldehyde can produce highly substituted 1,4-dihydropyridines. Subsequent reduction can furnish piperidine derivatives with full diastereoselectivity, creating up to five stereocenters with a specific spatial arrangement. dntb.gov.ua By choosing the appropriate starting materials, this method could generate a piperidine scaffold with the necessary functionality for conversion into the target molecule, where the stereochemistry of the ring substituents would direct subsequent transformations.
If a stereoselective synthesis is not employed, the racemic mixture of this compound must be separated into its individual enantiomers. Resolution is a common strategy in such cases.
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. Cinchona alkaloids and their derivatives are often used for this purpose. acs.org The reaction produces a mixture of two diastereomeric salts, which possess different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the addition of an achiral acid or base liberates the pure enantiomer of the target carboxylic acid from the resolving agent.
Enzymatic Kinetic Resolution: A more modern and highly selective method is enzymatic resolution. nih.gov This technique can be applied to an ester derivative of the target molecule, such as methyl this compound. A specific enzyme, often a lipase (B570770) or esterase, will selectively hydrolyze one enantiomer of the ester to the carboxylic acid while leaving the other enantiomer unreacted. mdpi.commanchester.ac.uk The resulting mixture of the carboxylic acid and the unreacted ester can then be easily separated by standard chemical extraction or chromatography. This method is valued for its high enantioselectivity and mild, environmentally friendly reaction conditions.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for separating enantiomers. The racemic mixture is passed through a column where the two enantiomers interact differently with the chiral environment of the CSP, causing them to elute at different times. While often used for analytical purposes to determine enantiomeric excess, preparative chiral HPLC can be scaled to isolate multigram quantities of pure enantiomers.
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in These principles can be applied to the synthesis of piperidine derivatives to create more sustainable and efficient manufacturing routes.
One of the core tenets of green chemistry is the reduction or replacement of volatile and hazardous organic solvents. Significant progress has been made in performing key synthetic steps for heterocycles in aqueous media or under solvent-free conditions.
For the synthesis of the piperidine core, it has been demonstrated that certain hydrogenation reactions can be carried out in water using specialized catalysts. nih.gov Furthermore, the aza-Diels-Alder reaction, a powerful tool for constructing piperidine rings, can be performed in an aqueous medium, sometimes accelerated by the hydrophobic effect. acs.org Such an approach for assembling the piperidine ring of the target molecule would drastically reduce organic solvent waste.
Solvent-free reactions, often facilitated by microwave irradiation, represent another green alternative. mdpi.com These reactions can lead to significantly shorter reaction times, higher yields, and simplified purification procedures. For example, the α-bromination of certain ketones has been successfully achieved under microwave irradiation without any solvent, offering a potential green route for the final bromination step in the synthesis of the target compound. mdpi.com
| Reaction Step | Conventional Method | Green Alternative | Advantage | Reference |
| Piperidine Synthesis | Hydrogenation in organic solvent (e.g., Methanol) | Hydrogenation in water with cobalt catalyst | Eliminates organic solvent, uses non-precious metal | nih.gov |
| Piperidine Synthesis | Aza-Diels-Alder in Dichloromethane (B109758) | Aza-Diels-Alder in aqueous solution | Reduces hazardous solvent use, can be faster | acs.org |
| α-Bromination | HVZ reaction in organic solvent | Solvent-free microwave-assisted bromination | Eliminates solvent, reduces reaction time | mdpi.com |
Catalytic Methodologies (e.g., organocatalysis, biocatalysis)
The development of catalytic methods for the synthesis of highly functionalized piperidines is a burgeoning area of research, aiming to supplant classical stoichiometric reactions with more efficient and selective transformations. While a direct catalytic synthesis of this compound has not been extensively documented, the application of organocatalysis and biocatalysis to the synthesis of its precursors and related structures provides a clear roadmap for future developments.
Organocatalysis:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful toolkit for the enantioselective synthesis of chiral piperidines and for the introduction of functional groups. In the context of synthesizing the target compound, organocatalysis can be envisioned at two key stages: the formation of the substituted piperidine ring and the alpha-bromination of the carboxylic acid moiety.
Recent advancements have demonstrated the utility of secondary amine catalysts in formal aza-[3+3] cycloaddition reactions to construct C4-alkyl substituted chiral piperidines with high enantioselectivity. nih.gov Such a strategy could be adapted to produce a precursor like 1-Boc-4-carboxymethylpiperidine.
Furthermore, the alpha-bromination of carboxylic acids, a crucial step towards the final product, can be approached using organocatalytic methods. While the classical Hell-Volhard-Zelinskii reaction relies on stoichiometric phosphorus tribromide, modern organocatalytic approaches to alpha-halogenation are emerging. For instance, enantioselective alpha-bromination of aldehydes using N-bromosuccinimide (NBS) in the presence of a chiral amine catalyst has been successfully demonstrated, and similar principles could be explored for carboxylic acid substrates, potentially through in situ activation. nih.gov
Biocatalysis:
Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a highly attractive approach due to its unparalleled selectivity and mild reaction conditions. For the synthesis of this compound, several biocatalytic strategies can be conceptualized.
The synthesis of the piperidine core itself can be achieved through biocatalytic methods. For example, immobilized lipases, such as Candida antarctica lipase B (CALB), have been employed in multicomponent reactions to produce piperidine derivatives with high efficiency and reusability of the catalyst. ambeed.comgoogle.com Additionally, transaminases have been utilized in cascade reactions to generate chiral piperidines. libretexts.org
More specifically, the functionalization of the piperidine ring can be achieved with high regio- and stereoselectivity using enzymes. Hydroxylases, for instance, have been engineered to introduce hydroxyl groups into the piperidine scaffold, which can then serve as a handle for further functionalization. byjus.comorganic-chemistry.org Looking forward, the direct introduction of the bromine atom could potentially be achieved using a halogenase enzyme, a class of biocatalysts capable of selective halogenation of organic substrates. Similarly, the carboxylation step could be envisioned using a carboxylase or a related enzyme. The combination of biocatalytic C-H oxidation and subsequent chemical modifications represents a powerful and streamlined approach to complex piperidines. byjus.comorganic-chemistry.org
A hypothetical biocatalytic approach could involve the enzymatic hydroxylation of a 1-Boc-4-methylpiperidine precursor, followed by oxidation to the carboxylic acid and subsequent enzymatic bromination. This strategy would offer significant advantages in terms of environmental impact and selectivity.
Table 1: Potential Catalytic Approaches for the Synthesis of this compound Precursors
| Catalytic Approach | Key Transformation | Catalyst Example | Potential Advantages |
| Organocatalysis | Enantioselective piperidine synthesis | Chiral secondary amine | High enantioselectivity, metal-free |
| Organocatalysis | α-bromination of carboxylic acid | Chiral amine/thiourea | Avoids stoichiometric PBr₃, potential for asymmetry |
| Biocatalysis | Piperidine ring formation | Immobilized Lipase (e.g., CALB) | Mild conditions, high yield, reusable catalyst. ambeed.comgoogle.com |
| Biocatalysis | C-H Hydroxylation of piperidine | Engineered P450 hydroxylase | High regio- and stereoselectivity. byjus.com |
| Biocatalysis | Halogenation | Halogenase | High selectivity, environmentally benign |
Atom Economy and Reaction Efficiency Considerations
The principles of atom economy and reaction efficiency are central to the development of sustainable and cost-effective synthetic processes. nih.govmdpi.com Atom economy, in particular, focuses on maximizing the incorporation of reactant atoms into the final product.
A plausible, albeit non-catalytic, route to a precursor of the target compound involves the Reformatsky reaction. This reaction would utilize 1-Boc-4-piperidone and an α-bromoester, such as ethyl bromoacetate, in the presence of metallic zinc to form a β-hydroxy ester. byjus.comlibretexts.orgwikipedia.org While effective, this reaction suffers from poor atom economy due to the use of a stoichiometric amount of zinc.
Reaction: 1-Boc-4-piperidone + BrCH₂CO₂Et + Zn → 1-Boc-4-(HO-CH(CO₂Et))-piperidine + ZnBr₂
The atom economy for this step is inherently low, as the zinc metal is consumed to form zinc bromide as a byproduct.
Reaction: R-CH₂-COOH + Br₂ (with PBr₃ cat.) → R-CH(Br)-COOH + HBr
To improve upon these classical methods, catalytic approaches are paramount. The use of an organocatalyst or a biocatalyst for the bromination step would significantly enhance the atom economy by eliminating the need for stoichiometric reagents like PBr₃ and potentially reducing the formation of byproducts.
Table 2: Comparison of Atom Economy for a Key Synthetic Step
| Reaction | Reagents | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Reformatsky Reaction (Precursor Synthesis) | 1-Boc-4-piperidone, Ethyl bromoacetate, Zinc | 1-Boc-4-(HO-CH(CO₂Et))-piperidine | Zinc Bromide | < 50% (excluding solvent and workup) |
| Hell-Volhard-Zelinskii Bromination | 1-Boc-4-carboxymethylpiperidine, Bromine, PBr₃ | This compound | HBr | ~75% (considering Br₂ as the only stoichiometric reagent besides the substrate) |
| Ideal Catalytic Bromination | 1-Boc-4-carboxymethylpiperidine, Brominating Agent (e.g., NaBr with an oxidant) | This compound | Water (or other benign byproduct) | > 90% |
Reaction efficiency is also a critical consideration, encompassing factors such as yield, reaction time, and ease of purification. Catalytic reactions often proceed with higher efficiency, under milder conditions, and with greater selectivity, which simplifies purification processes and reduces waste generation. The development of a fully catalytic and highly efficient synthesis for this compound remains a desirable goal for synthetic chemists.
Exploration of Chemical Reactivity and Mechanistic Pathways
Transformations Involving the Bromine-Substituted Carboxyl Group
The bromo-carboxy-methyl group is a highly functionalized appendage that provides a multitude of opportunities for chemical modification. The presence of both a bromine atom and a carboxylic acid on the same benzylic-like carbon creates a unique electronic environment that influences the reactivity of both groups.
Nucleophilic Substitution Reactions at the Brominated Carbon
The carbon atom bearing the bromine is susceptible to nucleophilic attack, a classic transformation in organic synthesis. The success of such reactions is often dependent on the nature of the nucleophile and the reaction conditions. In a related compound, benzyl (B1604629) 2-{[2-(Boc-amino)ethyl]amino}acetate was synthesized by reacting N-Boc-ethylenediamine with ethyl bromoacetate (B1195939) in the presence of triethylamine. rsc.org This suggests that various nucleophiles, including amines, thiols, and alkoxides, could potentially displace the bromide ion.
Table 1: Plausible Nucleophilic Substitution Reactions
| Nucleophile | Product Type | Potential Reaction Conditions |
| Primary/Secondary Amine | Substituted amino acid derivative | Aprotic solvent (e.g., ACN, DMF), base (e.g., Et3N, DIPEA) |
| Thiol | Thioether-substituted acid | Polar aprotic solvent, mild base |
| Alkoxide | Ether-substituted acid | Anhydrous conditions, strong base (e.g., NaH) |
| Azide | Azido-substituted acid | Polar solvent (e.g., DMF), heat |
The mechanism of these reactions would likely follow an S_N2 pathway, involving the backside attack of the nucleophile on the carbon-bromine bond. The stereochemistry at this carbon, if chiral, would be inverted during this process.
Decarboxylative Transformations
Decarboxylation of α-halo acids can be a challenging transformation. However, under specific conditions, particularly with the aid of a catalyst, this reaction can proceed. The resulting bromomethyl-piperidine derivative would then be a substrate for further functionalization.
Cyclization Reactions Initiated by the Bromo-Carboxyl Moiety
The bifunctional nature of the bromo-carboxy-methyl group makes it an ideal precursor for intramolecular cyclization reactions, leading to the formation of spirocyclic structures. For instance, treatment with a strong base could deprotonate the carboxylic acid, and the resulting carboxylate could act as an intramolecular nucleophile, displacing the bromide to form a spiro-lactone. Such spirocyclic piperidines are of significant interest in drug design.
Alternatively, the carboxyl group could first be converted to an amide. Subsequent intramolecular N-alkylation would lead to the formation of a spiro-lactam. researchgate.net
Table 2: Potential Intramolecular Cyclization Reactions
| Reaction Type | Product | Reagents and Conditions |
| Intramolecular O-alkylation | Spiro-lactone | Strong, non-nucleophilic base (e.g., NaH, KHMDS) |
| Intramolecular N-alkylation (from amide) | Spiro-lactam | 1. Amide formation (e.g., amine, coupling agent) 2. Base (e.g., NaH) |
Radical Reactions Involving the Bromine Atom
The carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photoredox catalysis. researchgate.net These radical intermediates can then participate in a variety of transformations, including additions to alkenes or intramolecular cyclizations. For instance, if an unsaturated moiety is present elsewhere in the molecule, a radical cyclization could be a powerful method for constructing complex polycyclic systems. mdpi.com
Derivatization of the Carboxyl Group
The carboxylic acid functionality is a versatile handle for a wide range of chemical modifications, most notably the formation of esters and amides.
Esterification and Amidation Reactions
Standard esterification and amidation protocols can be readily applied to 1-Boc-4-(bromo-carboxy-methyl)-piperidine. For instance, esterification can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by activation of the carboxylic acid followed by treatment with an alcohol. A common method for esterification of N-Boc protected amino acids is the use of an alkyl halide (e.g., methyl iodide) in the presence of a base like potassium carbonate. chemicalbook.com
Amide formation is typically accomplished using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or a uronium-based reagent like HATU, in the presence of an amine. These reactions are generally high-yielding and tolerate a wide range of functional groups.
Table 3: Common Esterification and Amidation Reagents
| Transformation | Reagent System |
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) |
| Alkyl halide, Base (e.g., K2CO3) | |
| Amidation | Amine, Coupling agent (e.g., EDC, HATU) |
The resulting esters and amides would retain the bromine atom, making them valuable intermediates for further orthogonal functionalization.
Reduction to Alcohol and Further Oxidation
The carboxylic acid moiety of this compound can be selectively reduced to its corresponding primary alcohol, yielding tert-butyl 4-(1-bromo-2-hydroxyethyl)piperidine-1-carboxylate. A significant challenge in this transformation is the preservation of both the carbon-bromine bond and the acid-labile Boc protecting group.
Standard strong reducing agents like lithium aluminum hydride (LiAlH₄) are often too reactive, potentially causing cleavage of the C-Br bond or reduction of the Boc-carbamate. A more chemoselective approach involves the activation of the carboxylic acid as a mixed anhydride (B1165640), followed by gentle reduction with sodium borohydride (B1222165) nih.gov. This method has proven effective for the selective reduction of carboxylic acids in the presence of other sensitive functional groups nih.gov. The reaction proceeds by first activating the carboxyl group with a chloroformate, which is then selectively reduced by NaBH₄.
Table 1: Representative Conditions for Selective Carboxylic Acid Reduction
Reactivity of the Boc-Protected Piperidine (B6355638) Nitrogen
The tert-butoxycarbonyl (Boc) group is a crucial feature of the molecule, serving as a protecting group for the piperidine nitrogen. Its removal unmasks a reactive secondary amine, enabling further functionalization.
The Boc group is a cornerstone of orthogonal protection strategies in organic synthesis due to its specific lability under acidic conditions while remaining stable to a wide range of other reagents, including bases, reducing agents, and mild oxidizing agents escholarship.orgsigmaaldrich.com. This allows for the selective deprotection of the nitrogen without disturbing other functional groups in the molecule.
The standard method for Boc removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane (B91453) or diethyl ether ub.edu. The mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the collapse of the intermediate to release the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger, and carbon dioxide. The product is the corresponding ammonium (B1175870) salt of the deprotected piperidine.
**Table 3: Common Boc Deprotection Conditions**
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Once the Boc group is removed to yield 4-(bromo-carboxy-methyl)-piperidine, the resulting secondary amine is a nucleophile that can readily undergo N-alkylation and N-acylation.
N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl bromide) researchgate.netgoogle.com. These reactions are typically performed in the presence of a mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) ub.eduresearchgate.net. The base is required to neutralize the acidic proton on the piperidine nitrogen or the acid (e.g., HBr) generated during the reaction, driving the equilibrium towards the N-alkylated product.
N-Acylation: Amide bond formation at the piperidine nitrogen is a common and robust transformation. This can be achieved by reacting the deprotected amine with an acylating agent like an acid chloride or an anhydride openstax.org. Alternatively, modern peptide coupling reagents can be used to form an amide bond with a carboxylic acid. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a base like DIPEA, efficiently mediate the formation of the amide bond under mild conditions ub.eduresearchgate.net.
Applications As a Versatile Synthetic Building Block
Role in the Construction of Complex Natural Product Analogues
The synthesis of natural product analogues is a critical endeavor in medicinal chemistry, often leading to compounds with improved potency, selectivity, or pharmacokinetic properties. While direct evidence for the use of 1-Boc-4-(bromo-carboxy-methyl)-piperidine in the total synthesis of a specific natural product is not extensively documented, its structural components suggest a high potential for such applications. The piperidine (B6355638) core is central to many alkaloids and other bioactive natural products. nih.gov
The utility of similar building blocks is well-established. For instance, the related compound, 1-Boc-4-carboxymethyl-piperidine, is recognized as a key intermediate for creating complex molecules with enhanced biological activity. chemimpex.com The addition of a bromine atom, as in the title compound, would significantly expand its synthetic utility, allowing for the introduction of further complexity through cross-coupling reactions. This would be particularly valuable in the late-stage functionalization of intricate molecular scaffolds, a common strategy in the synthesis of natural product analogues.
Precursor for Advanced Medicinal Chemistry Scaffolds
The piperidine ring is a cornerstone of modern drug discovery, with functionalized derivatives serving as key intermediates in the synthesis of novel therapeutic agents. news-medical.netnih.gov The compound this compound is a prime example of a precursor for advanced medicinal chemistry scaffolds, offering multiple points for diversification. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for facile deprotection under mild acidic conditions, revealing a secondary amine that can be functionalized in numerous ways. nbinno.com
The carboxylic acid moiety provides a convenient attachment point for building out molecular complexity, often through amide bond formation. This is a common strategy in the development of a wide range of therapeutic agents. Furthermore, the bromine atom can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a diverse array of substituents, which is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. chemimpex.com For example, similar brominated piperidine derivatives are utilized in the synthesis of inhibitors for enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov
The combination of these reactive handles makes this compound an ideal starting material for the synthesis of complex, three-dimensional molecules that are increasingly sought after in modern medicinal chemistry to access challenging biological targets. news-medical.net
Utility in Material Science and Polymer Chemistry
While the primary application of piperidine derivatives lies in the pharmaceutical realm, their unique structural and chemical properties also lend them to applications in material science and polymer chemistry. The incorporation of piperidine-containing moieties into polymer backbones or as pendant groups can influence the material's physical and chemical properties, such as thermal stability, solubility, and surface characteristics.
The bifunctional nature of this compound makes it a potentially valuable monomer or cross-linking agent in polymerization reactions. The carboxylic acid can be used for polyester (B1180765) or polyamide synthesis, while the bromine atom can serve as an initiation site for certain types of polymerization or as a point of attachment for post-polymerization modification. For instance, related piperidine compounds are used to modify polymers to enhance their properties for applications in coatings and adhesives. chemimpex.com The presence of the piperidine ring can also imbue the resulting material with specific functionalities, such as pH-responsiveness or the ability to chelate metal ions. The synthesis of piperidine-based films for drug delivery applications highlights the growing interest in these heterocycles in materials science. nih.gov
Generation of Focused Compound Libraries via Parallel Synthesis
The generation of focused compound libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space around a particular biological target. Parallel synthesis techniques are employed to efficiently create a multitude of related compounds from a common scaffold. The trifunctional nature of this compound makes it an exceptionally well-suited building block for this purpose.
A typical parallel synthesis workflow utilizing this compound could involve a three-step diversification strategy:
Amide Formation: The carboxylic acid can be coupled with a diverse library of amines to generate a first level of structural diversity.
Cross-Coupling: The bromine atom can then be subjected to a variety of cross-coupling reactions (e.g., Suzuki coupling with a library of boronic acids) to introduce a second set of diverse substituents.
Deprotection and Functionalization: Finally, the Boc group can be removed to reveal the piperidine nitrogen, which can then be acylated, alkylated, or subjected to reductive amination with a library of aldehydes or ketones, adding a third dimension of diversity.
This modular approach allows for the rapid and efficient generation of a large and highly diverse library of compounds from a single, versatile starting material, significantly accelerating the hit-to-lead optimization process in drug discovery.
Advanced Methodologies for Structural and Mechanistic Elucidation
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of "1-Boc-4-(bromo-carboxy-methyl)-piperidine". Each technique provides unique and complementary information.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
Multi-dimensional NMR spectroscopy is a powerful tool for the complete assignment of proton (¹H) and carbon (¹³C) signals, especially for complex molecules like "this compound". Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental.
In a study of a Boc-protected piperidine-spiro-hydantoin, 2D NMR techniques were essential for the complete assignment of ¹H and ¹³C spectra. researchgate.net The ¹H NMR can indicate molecular asymmetry and rotational processes, such as those involving the carbamate (B1207046) bond of the Boc group. researchgate.netacs.org For "this compound", the piperidine (B6355638) ring protons would exhibit complex splitting patterns due to their diastereotopic nature. The methine proton at the C4 position, adjacent to the stereocenter, is of particular diagnostic importance.
Illustrative ¹H NMR Data for a 1-Boc-4-Substituted Piperidine Derivative:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Piperidine H2, H6 (axial) | 2.80-2.90 | m | - |
| Piperidine H2, H6 (equatorial) | 4.00-4.10 | m | - |
| Piperidine H3, H5 (axial) | 1.50-1.60 | m | - |
| Piperidine H3, H5 (equatorial) | 1.80-1.90 | m | - |
| Piperidine H4 | 2.40-2.50 | m | - |
| Boc (t-butyl) | 1.45 | s | - |
| CH-Br | 4.20 | d | 7.5 |
| COOH | 10.0-12.0 | br s | - |
| Note: This table is illustrative and based on typical values for similar compounds. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a clear indicator for the presence of a single bromine atom in the molecule. docbrown.info
Fragmentation analysis in MS/MS experiments can further confirm the structure. Key fragmentation pathways for "this compound" would likely involve the loss of the Boc group (100 amu), the bromine atom, and the carboxyl group. docbrown.inforesearchgate.net The cleavage of the C-Br bond is often a predominant fragmentation pathway in bromo-organic compounds. docbrown.info Derivatization of the carboxyl group can enhance ionization and improve detection in LC-MS analyses. acs.org
Expected HRMS Fragmentation Pattern:
| Fragment Ion | Proposed Structure | m/z |
| [M+H]⁺ | C₁₂H₂₁BrNO₄ + H⁺ | 322.0654 / 324.0633 |
| [M-Boc+H]⁺ | C₇H₁₃BrNO₂ + H⁺ | 222.0129 / 224.0109 |
| [M-Br]⁺ | C₁₂H₂₀NO₄⁺ | 242.1341 |
| [M-COOH]⁺ | C₁₁H₂₀BrNO₂⁺ | 277.0626 / 279.0606 |
| Note: The m/z values are calculated for the most abundant isotopes and are illustrative. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. youtube.comamericanpharmaceuticalreview.com For "this compound", key vibrational bands would include:
C=O stretching (Boc group): A strong absorption band around 1680-1700 cm⁻¹.
C=O stretching (Carboxylic acid): A strong, broad band around 1700-1725 cm⁻¹.
O-H stretching (Carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹, often overlapping with C-H stretching bands.
C-N stretching (Piperidine): Typically in the 1200-1000 cm⁻¹ region.
C-Br stretching: Usually found in the lower frequency region of the spectrum, around 600-500 cm⁻¹.
The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational profile of the molecule. youtube.comamericanpharmaceuticalreview.com
Characteristic Vibrational Frequencies:
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C-H (Aliphatic) | 2850-2960 | 2850-2960 |
| C=O (Boc) | 1680-1700 | 1680-1700 |
| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 |
| C-N (Piperidine) | 1150-1250 | 1150-1250 |
| C-Br | 500-600 | 500-600 |
| Note: This table is illustrative and presents typical frequency ranges. |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
"this compound" is a chiral compound due to the stereocenter at the carbon atom bearing the bromo and carboxy groups. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique can be used to determine the enantiomeric purity and, in some cases, the absolute configuration of the molecule by comparing the experimental spectrum with that of a known standard or with theoretical calculations. The chiral nature of piperidine scaffolds is a significant aspect of their application in drug design. thieme-connect.com
X-ray Crystallography for Absolute Stereochemical Determination
The most definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound is single-crystal X-ray crystallography. researchgate.net This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. For "this compound", an X-ray crystal structure would unambiguously establish the R or S configuration at the chiral center and the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat). researchgate.netrsc.org Studies on similar piperidine derivatives have shown that the piperidine ring often adopts a chair conformation. nih.gov
Chromatographic and Separation Techniques for Stereoisomer Analysis
Given the chirality of "this compound", the separation of its enantiomers is essential for studying their individual properties. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for resolving enantiomers. researchgate.netresearchgate.net The choice of the CSP and the mobile phase is critical for achieving good separation.
Alternatively, the enantiomers can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard achiral stationary phase. researchgate.netnih.gov After separation, the chiral auxiliary can be removed to yield the pure enantiomers. Gas chromatography (GC) on a chiral column can also be employed for the separation of volatile derivatives of the compound. nih.gov
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Boc-4-(bromo-carboxy-methyl)-piperidine, and how can intermediates be purified?
- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine ring. For example, Boc protection of the piperidine nitrogen (as seen in related compounds like 1-Boc-4-hydroxypiperidine ) is followed by bromo-carboxymethylation. Purification often employs column chromatography with solvents like ethyl acetate/chloroform (50:50) or recrystallization using hexane . Monitoring reaction progress via TLC (silica gel, UV detection) is critical.
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic shifts: Boc-group tert-butyl protons at ~1.46 ppm, piperidine methylene protons at ~2.24 ppm, and bromo-carboxymethyl protons in the 3.5–4.5 ppm range .
- IR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for the Boc and carboxy groups .
- Mass Spectrometry : ESI-MS or HRMS can validate the molecular ion peak (e.g., [M+H]+ for C₁₄H₂₃BrN₂O₄).
Q. How should stability and storage conditions be optimized for this compound?
- Methodological Answer : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group. Avoid moisture, as evidenced by degradation studies on similar N-Boc-piperidine derivatives . Stability tests via HPLC (C18 column, acetonitrile/water gradient) can monitor decomposition over time.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the bromo-carboxymethyl group in cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings). Computational studies (DFT) can model transition states to predict regioselectivity. For example, steric hindrance from the Boc group may favor substitution at the carboxymethyl position . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying Pd catalysts) is recommended.
Q. How can computational tools (e.g., QSAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors (calculated via software like ADMET Predictor™) to correlate structure with activity .
- Docking Studies : Simulate interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina, focusing on the carboxymethyl group’s electrostatic contributions .
- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., IC₅₀ assays) to refine models .
Q. What strategies mitigate side reactions during Boc deprotection in complex molecular systems?
- Methodological Answer :
- Acid Sensitivity : Use mild conditions (e.g., 2M HCl in ether at 0°C for 6 hours) to avoid carboxymethyl group cleavage .
- Selective Deprotection : TFA in dichloromethane (0°C, 1 hour) selectively removes Boc while preserving bromo-carboxymethyl functionality. Monitor by LC-MS to confirm intermediate stability .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for related Boc-piperidine derivatives: How to reconcile?
- Analysis : Variations (e.g., 88°C vs. 94°C for N-Boc-4-Cbz-aminopiperidine ) may arise from polymorphic forms or impurities.
- Resolution : Reproduce crystallization using identical solvents (e.g., hexane/ethyl acetate). Characterize polymorphs via PXRD and DSC to confirm thermal profiles .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN2811, 6.1/III) .
- Toxicity : H302 (harmful if swallowed); administer activated charcoal if ingested and seek immediate medical attention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
